4-Methylthio-N-benzylcathinone (hydrochloride)
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Overview
Description
4-Methylthio-N-benzylcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. It is an analytical reference standard used primarily in forensic and research applications . The compound is characterized by its molecular formula C17H19NOS • HCl and a molecular weight of 321.9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthio-N-benzylcathinone (hydrochloride) typically involves the reaction of 4-methylthiophenylacetone with benzylamine under controlled conditions. The reaction proceeds through a condensation mechanism, followed by reduction and purification steps to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylthio-N-benzylcathinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylamine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
4-Methylthio-N-benzylcathinone (hydrochloride) is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studying the effects of synthetic cathinones on biological systems.
Medicine: Investigating potential therapeutic uses and toxicological effects.
Industry: Quality control and forensic analysis.
Mechanism of Action
The mechanism of action of 4-Methylthio-N-benzylcathinone (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels .
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxy-N-benzylcathinone (hydrochloride): Structurally analogous to methylone, a regulated narcotic.
N-Ethylcathinone: Another synthetic cathinone with similar stimulant properties.
Uniqueness
4-Methylthio-N-benzylcathinone (hydrochloride) is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and pharmacological properties compared to other synthetic cathinones .
Properties
Molecular Formula |
C17H20ClNOS |
---|---|
Molecular Weight |
321.9 g/mol |
IUPAC Name |
2-(benzylamino)-1-(4-methylsulfanylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H19NOS.ClH/c1-13(18-12-14-6-4-3-5-7-14)17(19)15-8-10-16(20-2)11-9-15;/h3-11,13,18H,12H2,1-2H3;1H |
InChI Key |
WIKMCPFLMZZHGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)SC)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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